molecular formula C19H18N4OS B2611334 4-cyclopropyl-1-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole CAS No. 2178773-66-3

4-cyclopropyl-1-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2611334
CAS No.: 2178773-66-3
M. Wt: 350.44
InChI Key: VJMHOLZOJZDQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopropyl-1-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a complex organic compound that features a unique combination of cyclopropyl, azetidinyl, and triazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole typically involves multiple steps, including the formation of the azetidinyl and triazole rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-cyclopropyl-1-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopropyl-1-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is unique due to its combination of cyclopropyl, azetidinyl, and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-19(15-5-1-13(2-6-15)16-7-8-25-12-16)22-9-17(10-22)23-11-18(20-21-23)14-3-4-14/h1-2,5-8,11-12,14,17H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMHOLZOJZDQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.